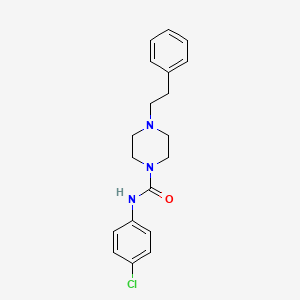

N-(4-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves various chemical reactions. For instance, 4-[(4'-chlorophenyl)(phenyl)methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines have been synthesized and tested for biological activity (J.V.Guna et al., 2009). Another example includes the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride (S. Mai, 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions of piperazine derivatives often involve Lewis basic catalysts. For instance, l-piperazine-2-carboxylic acid derived N-formamides have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines (Zhouyu Wang et al., 2006). Additionally, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into molecular interactions with the CB1 cannabinoid receptor (J. Shim et al., 2002).

Physical Properties Analysis

Physical properties of piperazine derivatives can be studied through various spectroscopic techniques. For example, the spectroscopic investigation of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine provided insights into their vibrational and electronic properties, stability, and molecular reactivity (N. Prabavathi et al., 2015).

Chemical Properties Analysis

The chemical properties of related compounds have been characterized through synthesis and biological evaluation. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its structural properties and biological activity (C. Sanjeevarayappa et al., 2015).

Scientific Research Applications

Antitumor and Anticancer Applications

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which includes compounds structurally related to N-(4-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, have been investigated for their potential anticancer activities. Specifically, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, comparing favorably with the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antimicrobial Activity

Novel piperazine derivatives, including structures akin to N-(4-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, have been synthesized and evaluated for their antimicrobial activity. In particular, derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting the compound's potential in the development of new antimicrobial agents (Guna, Patolia, Patel, & Purohit, 2009).

Enantioselective Catalysis

The compound has also been studied for its role in enantioselective catalysis, specifically in the hydrosilylation of N-aryl imines. Piperazine-2-carboxylic acid derived N-formamides, closely related to the compound , demonstrated high enantioselectivities and yields for a broad range of substrates, indicating its utility in synthetic organic chemistry and the pharmaceutical industry (Wang, Cheng, Wu, Wei, & Sun, 2006).

Discovery and Structural Insights

Further research into related compounds has led to the discovery of selective antagonists for the CB1 cannabinoid receptor, elucidating the molecular interactions of these compounds with the receptor. This research provides valuable insights into the design of more selective and potent ligands, potentially useful for treating disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name |

N-(4-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c20-17-6-8-18(9-7-17)21-19(24)23-14-12-22(13-15-23)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOMDVXXLSKCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)